Superior Hypocholesterolemic Potency vs. Clofibrate with Attenuated Hepatic Peroxisome Proliferation in Rats
In a direct head-to-head study in normocholesterolemic Sprague-Dawley male rats treated orally for 10 days, itanoxone at 300 mg/kg/day reduced total serum cholesterol by 54% versus only 25% for clofibrate at the same dose (300 mg/kg/day). At the lower dose of 100 mg/kg/day, itanoxone already achieved a 36.5% cholesterol reduction—1.46-fold greater than clofibrate's maximal effect [1]. Critically, the hypocholesterolemic superiority was accompanied by a substantially attenuated hepatic response: liver weight increased only 41% with itanoxone (300 mg/kg) vs. 89% with clofibrate, and hepatic peroxisome proliferation was +85% vs. +246%, respectively. Hepatic catalase activity, elevated 69% by clofibrate, was entirely unaffected by itanoxone at either dose [1]. These data indicate a dissociation between desired lipid-lowering efficacy and undesirable peroxisome-driven hepatomegaly that is not achievable with clofibrate.
| Evidence Dimension | Total serum cholesterol reduction (% vs. vehicle control) |
|---|---|
| Target Compound Data | Itanoxone 100 mg/kg: −36.5%; Itanoxone 300 mg/kg: −54% |
| Comparator Or Baseline | Clofibrate 300 mg/kg: −25% |
| Quantified Difference | Itanoxone 300 mg/kg achieved 2.16-fold greater cholesterol reduction; itanoxone 100 mg/kg (1/3 dose) exceeded clofibrate 300 mg/kg by 11.5 percentage points |
| Conditions | Normocholesterolemic Sprague-Dawley male rats; 10-day oral gavage; 1% carboxymethylcellulose vehicle; parameters measured 1 h after last dose following ~16 h fasting |
Why This Matters
For procurement in hypolipidemic research, itanoxone provides a wider therapeutic window between cholesterol-lowering efficacy and hepatic peroxisome proliferation—a critical differentiation given the established link between peroxisome proliferation and rodent hepatocarcinogenesis with fibrate-class agents.
- [1] Gendre PM, Marcelon G, Delhon A, Lauressergues H, Fauran F. [Comparative biochemical and ultrastructural study of the hepatic response induced in the rat by 2 hypolipemic agents: clofibrate and itanoxone]. J Pharmacol. 1984 Apr-Jun;15(2):209-222. French. PMID: 6738078 View Source
